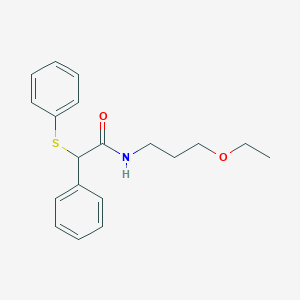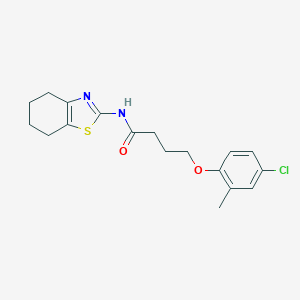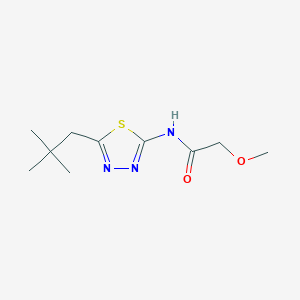![molecular formula C19H24N2O2S B216334 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B216334.png)
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea, also known as PPTU, is a chemical compound that has been studied for its potential applications in scientific research. PPTU is a thiourea derivative that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea's mechanism of action is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea in lab experiments is its potential anti-cancer properties, making it a useful tool for studying cancer cell growth and proliferation. However, one limitation is that 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea's mechanism of action is not fully understood, making it difficult to interpret its effects on cells and tissues.
Direcciones Futuras
There are several potential future directions for research involving 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is the development of new synthetic methods for 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea, which could lead to the discovery of new compounds with similar or improved properties. Additionally, further studies are needed to fully understand 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea's mechanism of action and its effects on cells and tissues.
Métodos De Síntesis
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea can be synthesized using various methods, including the reaction of 4-phenoxyaniline with potassium thiocyanate in the presence of acid. Another method involves the reaction of 4-phenoxyaniline with isopropyl chloroformate, followed by the addition of potassium thiocyanate and triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has also been studied for its potential use as a therapeutic agent for other diseases, such as diabetes and inflammation.
Propiedades
Nombre del producto |
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea |
|---|---|
Fórmula molecular |
C19H24N2O2S |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
1-(4-phenoxyphenyl)-3-(3-propan-2-yloxypropyl)thiourea |
InChI |
InChI=1S/C19H24N2O2S/c1-15(2)22-14-6-13-20-19(24)21-16-9-11-18(12-10-16)23-17-7-4-3-5-8-17/h3-5,7-12,15H,6,13-14H2,1-2H3,(H2,20,21,24) |
Clave InChI |
DHXZJZZEUBPGPL-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
SMILES canónico |
CC(C)OCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)
![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)
![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)